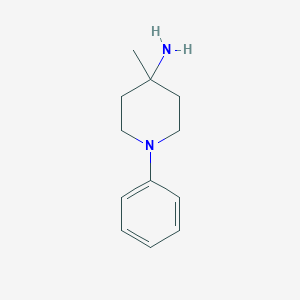

4-Methyl-1-phenylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-phenylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-12(13)7-9-14(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFENLQWITPJVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782416-05-0 | |

| Record name | 4-methyl-1-phenylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 4-Aminopiperidine (B84694) Scaffolds and Analogs

The 4-aminopiperidine core is a valuable building block in the development of novel therapeutic agents. mdpi.com Various synthetic strategies have been developed to access this important scaffold and its derivatives, offering flexibility in the introduction of diverse substituents.

Reductive Amination Strategies

Reductive amination stands out as a powerful and widely used method for the synthesis of 4-aminopiperidines. organic-chemistry.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A common and efficient approach to synthesizing 4-anilinopiperidine derivatives involves the reductive amination of N-substituted 4-piperidones with anilines. mdpi.comchemicalbook.com For instance, the reaction of 1-Boc-4-piperidone with aniline (B41778) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and acetic acid in a solvent such as dichloroethane (DCE) yields N-Boc-4-(phenylamino)piperidine. chemicalbook.comgoogle.com This reaction is often carried out at room temperature and can be completed within a few hours. google.com The choice of reducing agent is crucial; sodium triacetoxyborohydride is favored for its mildness and selectivity for imines over ketones. masterorganicchemistry.comgoogle.com Other reducing systems, such as BH₃·THF/AcOH, have also been employed for the reductive amination of ketones with electron-deficient anilines. thieme-connect.com

The synthesis of 4-amino-4-phenylpiperidines can also be achieved through a multi-step sequence starting from a 1-protected 4-piperidone, which is treated with an alkali metal cyanide and then an amine, followed by a Grignard reaction with a phenylmagnesium halide. google.com

A general synthetic scheme for the reductive amination of a piperidone with an aniline is presented below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 1-Boc-4-piperidone | Aniline | NaBH(OAc)₃, AcOH, DCE | 1-Boc-4-(phenylamino)piperidine |

| N-benzyl-4-piperidone | (S)-α-methylbenzenemethanamine | Sodium triacetoxyborohydride | (S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine mdpi.com |

| 1-benzyl-4-piperidone | 4-tert-butylbenzylamine | Sodium triacetoxyborohydride | 1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine mdpi.com |

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like 4-aminopiperidine analogs, preventing unwanted side reactions and enabling selective transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine (B6355638) nitrogen. nih.govcreative-peptides.com It is stable under various reaction conditions but can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). mdpi.comchemicalbook.com The removal of the Boc group from 1-Boc-4-(phenylamino)piperidine yields the parent N-phenylpiperidin-4-amine. chemicalbook.com

The strategic use of protecting groups allows for the sequential functionalization of the piperidine ring and the amino group, providing access to a diverse range of analogs. For example, after the synthesis of N-Boc-4-(phenylamino)piperidine, the Boc group can be removed to allow for further derivatization at the piperidine nitrogen. nih.gov

Alkylation and Other Substitution Reactions for Ring Functionalization

Alkylation and other substitution reactions are key methods for introducing functional groups onto the piperidine ring, thereby modifying the properties of the final compound. researchgate.net The nitrogen atom of the piperidine ring is a common site for alkylation. For example, after deprotection of the Boc group, the secondary amine of the piperidine can be alkylated using various alkyl halides. nih.gov

The introduction of substituents at other positions of the piperidine ring often requires more elaborate synthetic strategies. For instance, the synthesis of 4-methyl-4-phenylpiperidine (B175440) has been reported. researchgate.net The synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an epoxide intermediate. researchgate.net

Multi-Component Reactions for Enhanced Structural Diversity

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generating molecular complexity and structural diversity from simple starting materials in a single step. nih.gov While specific MCRs for the direct synthesis of 4-Methyl-1-phenylpiperidin-4-amine are not extensively detailed in the provided context, the principles of MCRs are highly applicable to the synthesis of highly functionalized piperidine scaffolds. For example, a three-component reaction has been utilized to prepare 1,6-diaminopyridine-2-one compounds, which can then undergo further transformations. nih.gov The development of novel MCRs for the synthesis of 4-aminopiperidine analogs holds significant promise for rapidly generating libraries of compounds for biological screening. acs.org

Functionalization and Derivatization Approaches for this compound Analogs

Once the core 4-aminopiperidine scaffold is synthesized, further functionalization and derivatization can be carried out to explore structure-activity relationships and optimize desired properties. These modifications can be directed at either the piperidine nitrogen or the exocyclic amino group. nih.govnsf.gov

Derivatization of the exocyclic amino group is a common strategy. For example, the secondary amine can be acylated with benzoyl chloride or sulfonylated with benzenesulfonyl chloride to form the corresponding amides and sulfonamides. nih.gov Reductive amination can also be employed to introduce a variety of substituents onto the amino group. nih.gov

The piperidine nitrogen, after deprotection, is another handle for derivatization. Alkylation with different alkyl halides or other electrophiles can be performed to introduce a range of substituents. nih.govresearchgate.net For instance, N-alkylation of N-Boc-protected 4-aminopyridines has been achieved using an electrogenerated acetonitrile (B52724) anion. researchgate.net

The table below summarizes some common derivatization reactions for 4-aminopiperidine scaffolds:

| Reaction Type | Reagents | Functional Group Modified | Product Type |

| Acylation | Benzoyl chloride, base | Exocyclic amino group | Amide nih.gov |

| Sulfonylation | Benzenesulfonyl chloride, base | Exocyclic amino group | Sulfonamide nih.gov |

| Reductive Amination | Aldehydes, NaBH(OAc)₃ | Exocyclic amino group | Substituted amine nih.gov |

| Alkylation | Alkyl halides, base | Piperidine nitrogen | N-alkylated piperidine nih.gov |

These derivatization strategies allow for the systematic exploration of the chemical space around the 4-aminopiperidine core, which is crucial for the development of new chemical entities with desired biological activities. nsf.govresearchgate.net

Oxidation Reactions Leading to N-Oxide Derivatives

The tertiary amine functionality in the piperidine ring of this compound is susceptible to oxidation, leading to the formation of N-oxide derivatives. This transformation is significant as N-oxides of piperidine and piperazine (B1678402) derivatives are often explored as potential prodrugs. google.com The oxidation of tertiary amines is a well-established reaction, with common oxidizing agents including hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperbenzoic acid (m-CPBA), and Caro's acid. nih.govgoogle.com

The basicity of the amine influences its reactivity towards electrophilic oxidants, with more basic amines generally oxidizing more readily. nih.gov The reaction progress can be monitored using techniques like thin-layer chromatography (TLC), with specific visualizing agents such as Dragendorff reagent being effective for aliphatic N-oxides. nih.gov The formation of the N-oxide can be confirmed by spectroscopic methods. In NMR spectroscopy, the introduction of the oxygen atom leads to a downfield shift of the signals for adjacent protons (methyl, methylene) compared to the parent amine. nih.gov Infrared (IR) spectroscopy typically shows a characteristic N⁺–O⁻ vibration band. nih.gov

While N-oxidation is a common metabolic pathway for many tertiary amines, the extent of this conversion can vary widely, from trace amounts to nearly quantitative. google.comgoogle.com The resulting N-oxides may exhibit different biological activities compared to their parent amines and can sometimes be reduced back to the tertiary amine in vivo. google.comgoogle.com

A study on the thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides demonstrated that these compounds can rearrange to O-arylhydroxylamines. researchgate.net This reaction was found to be intramolecular and is influenced by the nature of substituents on the phenyl ring, with electron-withdrawing groups being essential for the rearrangement. researchgate.net

Table 1: General Conditions for N-Oxidation of Tertiary Amines

| Oxidizing Agent | Solvent | Reaction Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Various | Often requires catalysts or harsh conditions | nih.gov |

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (DCM) / Water | Room temperature | google.com |

| H₂O₂ / Formic acid (HCO₂H) | Not specified | Good yields reported for similar structures | researchgate.net |

Reduction Reactions to Yield Different Amine Derivatives

While the primary amine at the 4-position is a key feature, reduction reactions are more commonly associated with precursors or derivatives of this compound. For instance, the synthesis of related 4-aminopiperidine scaffolds can involve reductive amination. nih.gov This process typically involves the reaction of a piperidone with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.

In a broader context of piperidine chemistry, catalytic N-debenzylation is a crucial reduction reaction. researchgate.net For example, the synthesis of a key intermediate for fentanyl analogues involved the N-debenzylation of a 1-benzylpiperidine (B1218667) derivative to yield the free secondary amine on the piperidine ring. researchgate.net This reaction is often optimized using various catalysts and conditions to achieve high yields. researchgate.net

Nucleophilic Substitution Reactions on Phenyl or Piperidine Moieties

Nucleophilic substitution reactions can occur at either the phenyl ring or the piperidine moiety, depending on the specific substrate and reaction conditions.

On the Phenyl Moiety: Nucleophilic aromatic substitution (SNA) on the N-phenyl group is generally challenging unless the ring is activated by strong electron-withdrawing groups. Studies on related N-arylpiperidine N-oxides, specifically N-(2,4-dinitrophenyl)-piperidines, show that the dinitrophenyl group can migrate from the nitrogen to an oxygen atom upon heating, which is an intramolecular nucleophilic substitution. researchgate.net For non-activated phenyl rings, such reactions are less common. The reactivity of pyridinium (B92312) ions in nucleophilic aromatic substitution has been studied, showing that the leaving group order can differ from typical SNAr reactions. nih.gov

On the Piperidine Moiety: The primary amine at the 4-position is a nucleophile and can readily participate in reactions such as N-alkylation and N-acylation. For example, the synthesis of derivatives often involves the reaction of the 4-amino group with various electrophiles. nih.gov The synthesis of fentanyl-related compounds showcases the acylation of the 4-anilino group. researchgate.net

Furthermore, the nitrogen of the piperidine ring itself can act as a nucleophile. In the synthesis of many piperidine-containing compounds, this nitrogen is often alkylated. nih.gov For instance, the synthesis of N-phenyl-4-piperidone, a related precursor, involves the reaction of aniline with a suitable precursor to form the piperidine ring. google.com

Table 2: Examples of Nucleophilic Substitution in Piperidine Synthesis

| Reaction Type | Reactants | Product Type | Reference |

| Reductive Amination | 4-amino-1-Boc-piperidine, 2-phenyl acetaldehyde | N-substituted 4-aminopiperidine | nih.gov |

| N-Acylation | Anilino-ester, Propionyl chloride | Anilido-ester | researchgate.net |

| N-Alkylation | Primary benzylamines, Alkyl halides | Secondary amines | researchgate.net |

| Ring Formation | Aniline, 3-methyl-1,3,5-pentanetriol | N-phenyl-4-methyl-4-piperidinol | google.com |

Optimization of Reaction Conditions and Scalability for Academic and Preparative Synthesis

The optimization of synthetic routes is crucial for producing this compound and its derivatives efficiently and in larger quantities. This involves modifying reaction steps from initial medicinal chemistry routes to develop practical and scalable processes. researchgate.net

Key considerations for optimization and scale-up include:

Starting Materials: Utilizing readily available and cost-effective starting materials. The synthesis of related piperidines often starts from precursors like 1-benzylpiperidin-4-one or involves multi-component reactions. researchgate.netresearchgate.net

Reaction Efficiency: Improving reaction yields and reducing reaction times. This can involve screening different solvents, reagents, and catalysts. researchgate.netnih.gov For example, an optimized Strecker-type condensation was developed for a related piperidine synthesis, achieving a yield of around 90% for the initial step. researchgate.net

Process Safety and Simplicity: Avoiding hazardous reagents and simplifying work-up procedures. For instance, modifying a synthesis to avoid intermediates with properties similar to toxic compounds can be a key improvement. ekjm.org The use of solid intermediates that can be isolated by filtration is advantageous for large-scale production. researchgate.net

Scalability: Ensuring that the reaction conditions are transferable from a laboratory scale to a pilot plant or manufacturing scale. researchgate.net This includes managing exothermic reactions and ensuring efficient purification methods, such as crystallization, on a larger scale. researchgate.netchemrevlett.com

A developed process for a complex molecule reported isolating intermediates as solids through filtration and modifying critical reaction steps for a multihundred-gram scale-up. researchgate.net This highlights the importance of robust crystallization procedures for purification in scalable syntheses. chemrevlett.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 4-Methyl-1-phenylpiperidin-4-amine is expected to display distinct signals corresponding to the protons of the phenyl ring, the piperidine (B6355638) core, the C4-methyl group, and the C4-amine group.

Phenyl Protons: The protons on the phenyl ring typically appear in the aromatic region of the spectrum, approximately between δ 6.7 and 7.3 ppm. Due to coupling with adjacent protons, these signals would present as complex multiplets.

Piperidine Protons: The protons on the piperidine ring would produce signals in the aliphatic region, generally between δ 1.5 and 3.5 ppm. These eight protons exist in different chemical environments (axial and equatorial), leading to overlapping multiplets. Protons on carbons adjacent to the nitrogen atom (C2 and C6) are expected to be shifted further downfield compared to those at C3 and C5.

Methyl Protons: The three protons of the methyl group at the C4 position are chemically equivalent and are expected to produce a sharp singlet in the upfield region, typically around δ 1.1-1.3 ppm.

Amine Proton: The single proton of the secondary amine (N-H) would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 6.7 - 7.3 | Multiplet |

| Piperidine H (C2, C6) | ~2.8 - 3.5 | Multiplet |

| Piperidine H (C3, C5) | ~1.5 - 2.2 | Multiplet |

| Methyl H (CH₃) | ~1.1 - 1.3 | Singlet |

| Amine H (NH) | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are anticipated for each unique carbon atom.

Aromatic Carbons: The six carbons of the phenyl ring would resonate in the downfield region, typically between δ 115 and 150 ppm. youtube.com The carbon atom directly attached to the piperidine nitrogen (ipso-carbon) would have a different chemical shift from the ortho, meta, and para carbons.

Piperidine Carbons: The C4 carbon, being a quaternary center bonded to a nitrogen and a methyl group, is expected to appear around δ 50-60 ppm. The carbons adjacent to the nitrogen (C2 and C6) would likely be found in the δ 45-55 ppm range, while the C3 and C5 carbons would be more upfield, around δ 30-40 ppm.

Methyl Carbon: The carbon of the C4-methyl group is expected to be the most upfield signal, typically resonating in the δ 20-25 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (C-N) | 145 - 150 |

| Aromatic C (CH) | 115 - 130 |

| Piperidine C4 (Quaternary) | 50 - 60 |

| Piperidine C2, C6 | 45 - 55 |

| Piperidine C3, C5 | 30 - 40 |

| Methyl C (CH₃) | 20 - 25 |

While 1D NMR provides fundamental data, advanced 2D NMR techniques are invaluable for unambiguous signal assignment and conformational analysis. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would be used to correlate the ¹H and ¹³C NMR signals, definitively linking each proton to the carbon atom it is attached to. This is particularly useful for assigning the complex, overlapping multiplets of the piperidine ring protons to their respective carbon atoms (C2/C6 and C3/C5).

Variable Temperature (VT) NMR: The piperidine ring exists in a dynamic equilibrium between two chair conformations. VT NMR studies could provide insight into this process, known as ring inversion. By analyzing changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barrier for this conformational change and potentially identify the preferred orientation (axial or equatorial) of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

N-H Stretch: A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, weak to moderate band in the range of 3350-3310 cm⁻¹. orgchemboulder.com

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups would appear just below 3000 cm⁻¹. libretexts.org

C=C Stretch: Aromatic ring C=C stretching vibrations typically result in one or more bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-N Stretch: The C-N stretching vibration for aromatic amines is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

N-H Bend/Wag: An N-H bending vibration for the secondary amine may be visible around 1650-1580 cm⁻¹, and a broad N-H wagging band is expected in the 910-665 cm⁻¹ region. orgchemboulder.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Weak-Medium |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Aromatic C-N | Stretch | 1335 - 1250 | Medium-Strong |

| Amine N-H | Wag | 910 - 665 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., HRMS-ESI, LC-MS for purity)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion Peak: The molecular weight of this compound (C₁₂H₁₈N₂) is approximately 190.28 g/mol . nih.gov In an MS experiment, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass. As the molecule contains two nitrogen atoms (an even number), the nitrogen rule predicts an even-numbered molecular weight, which is consistent. libretexts.org

Fragmentation Pattern: Aliphatic amines commonly undergo α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This is a dominant fragmentation pathway because it leads to the formation of a stable, resonance-stabilized cation. libretexts.org For this compound, fragmentation would likely involve cleavage of the piperidine ring.

High-Resolution Mass Spectrometry (HRMS-ESI): High-Resolution Mass Spectrometry, often coupled with a soft ionization technique like Electrospray Ionization (ESI), can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecule's elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is widely used to assess the purity of a sample by separating the main compound from any impurities, which can then be individually identified by their mass-to-charge ratios. mdpi.comnih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound was not found in the searched literature, its solid-state conformation can be predicted based on related structures.

Piperidine Ring Conformation: The six-membered piperidine ring is expected to adopt a stable chair conformation to minimize steric and torsional strain.

Substituent Orientation: In this chair conformation, the substituents can occupy either axial or equatorial positions. For the C4-methyl group, the equatorial position is generally energetically favored to avoid 1,3-diaxial interactions, which cause steric hindrance. The larger phenylamino (B1219803) group at C1 would also strongly prefer an equatorial orientation.

Amine Geometry: Studies on analogous structures have shown that the nitrogen atom in a diphenylcarbamyl group attached to a piperidine ring can be trigonally substituted and relatively flat. nih.gov This suggests the nitrogen of the phenylamino group in the target compound would also have significant trigonal character.

A definitive determination of the solid-state structure, including the precise torsional angles between the phenyl ring and the piperidine ring, would require a successful single-crystal X-ray diffraction experiment.

Molecular Interactions and Mechanistic Insights in Vitro Investigations

Binding Studies with Biological Targets and Receptor Systems (e.g., Opioid Receptors, Serotonin (B10506) Receptors)

The phenylpiperidine scaffold is a key feature in many biologically active compounds, leading to interactions with a range of receptor systems. In vitro binding assays have been crucial in determining the affinity and selectivity of these compounds for their respective targets.

In Vitro Ligand Binding Assays for Affinity Determination

Ligand binding assays are fundamental in pharmacology to measure the affinity of a compound for a specific biological target. These assays, often using radiolabeled ligands, determine key values such as the inhibition constant (Kᵢ), which indicates the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a known radioligand.

Opioid Receptor Binding: Analogs of 4-anilidopiperidine, which share a core structure with the subject compound, have been synthesized and evaluated for their affinity to opioid receptors. nih.govnih.gov For example, new 4-anilidopiperidine analogues where the phenethyl group of fentanyl was substituted with various aromatic amino acids or acids demonstrated a wide range of binding affinities for the µ-opioid receptor, with Kᵢ values from 47 nM to 76 µM. nih.govnih.gov In another study, anchoring the 4-anilidopiperidine structure to opioid peptides resulted in compounds with subnanomolar binding affinity for the µ-opioid receptor (Kᵢ = 0.15 nM) and nanomolar affinity for the δ-opioid receptor (Kᵢ = 1.8 nM). nih.gov The modification of the central piperidine (B6355638) ring of the 4-anilidopiperidine core is a known strategy for developing potent fentanyl derivatives. nih.govplos.org

Serotonin Receptor Binding: Piperidine derivatives have also been developed as ligands for serotonin (5-HT) receptors. A notable example is Pimavanserin (ACP-103), which contains a substituted piperidine ring and acts as a potent 5-HT₂A receptor inverse agonist. oup.comresearchgate.netmedchemexpress.com Radioligand binding assays using membranes from cells heterologously expressing human 5-HT₂A receptors showed that ACP-103 has a high affinity, with a pKᵢ of 9.3. oup.comresearchgate.netmedchemexpress.com In whole-cell binding assays, the affinity was even higher, with a pKᵢ of 9.70. oup.comresearchgate.netmedchemexpress.com

NMDA Receptor Binding: Furthermore, piperidine-containing compounds have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists. A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist with selectivity for the NR1/2B subunit combination. researchgate.net

| Compound Class/Name | Target Receptor | Binding Affinity (Kᵢ) |

| 4-Anilidopiperidine Analogues | µ-Opioid Receptor | 47 nM - 76 µM nih.govnih.gov |

| 4-Anilidopiperidine-Peptide Hybrid | µ-Opioid Receptor | 0.15 nM nih.gov |

| 4-Anilidopiperidine-Peptide Hybrid | δ-Opioid Receptor | 1.8 nM nih.gov |

| Pimavanserin (ACP-103) | 5-HT₂A Receptor (membranes) | pKᵢ = 9.3 oup.comresearchgate.netmedchemexpress.com |

| Pimavanserin (ACP-103) | 5-HT₂A Receptor (whole cells) | pKᵢ = 9.70 oup.comresearchgate.netmedchemexpress.com |

| Pimavanserin (ACP-103) | 5-HT₂C Receptor (membranes) | pKᵢ = 8.80 researchgate.netmedchemexpress.com |

This table presents binding affinity data for analogs structurally related to 4-Methyl-1-phenylpiperidin-4-amine.

Characterization of Binding Selectivity Profiles

Selectivity is a critical aspect of drug action, defining the ability of a compound to bind to a specific target over others.

Opioid Receptor Selectivity: The 4-anilidopiperidine analogues generally exhibit selectivity for the µ-opioid receptor over the δ-opioid receptor. nih.govnih.gov This selectivity is thought to be conferred by the N-phenyl-N-piperidin-4-yl-propionamide moiety. nih.gov For instance, one study showed that these analogues had up to a 17-fold selective binding affinity for the µ-opioid receptor. nih.govnih.gov A dynorphin (B1627789) A-based analog incorporating a 4-anilidopiperidine structure showed a nearly 13-fold improvement in selectivity for µ-opioid receptors compared to the parent peptide. nih.gov In contrast, a deltorphin (B1670231) analog with the 4-anilidopiperidine moiety displayed a 16-fold higher selectivity for µ- over δ-opioid receptors. nih.gov

Serotonin and Other Receptor Selectivity: Pimavanserin (ACP-103) demonstrates significant selectivity for the 5-HT₂A receptor. oup.comresearchgate.net It has a lower affinity for the 5-HT₂C receptor (pKᵢ of 8.80 in membranes) and lacks significant affinity for 5-HT₂B receptors, dopamine (B1211576) D₂ receptors, and other monoaminergic receptors like muscarinic, histaminergic, and adrenergic receptors. oup.comresearchgate.netmedchemexpress.com A derivative of pimavanserin, ST-2300, was developed to incorporate a histamine (B1213489) H₃ receptor antagonist pharmacophore, showing high affinity for the H₃ receptor (Kᵢ of 14 nM) while having only moderate affinity for the 5-HT₂A receptor (Kᵢ of 1302 nM). mdpi.com

Enzyme Inhibition and Modulation of Biological Pathways in vitro

Phenylpiperidine and related structures can also interact with enzymes, modulating their activity and influencing biological pathways.

Assessment of Inhibitory Potency (e.g., IC₅₀ values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

NADH Dehydrogenase (Complex I) Inhibition: The pyridinium (B92312) metabolite 1-methyl-4-phenylpyridinium (MPP⁺), which is structurally related to the phenylpiperidine class, is a well-known inhibitor of mitochondrial complex I (NADH dehydrogenase). nih.govnih.govwikipedia.org The inhibition of NADH oxidation by MPP⁺ and its analogs is a key event in its neurotoxic mechanism. nih.govnih.gov Studies have shown that MPP⁺ inhibits NADH oxidase activity in inner mitochondrial membrane preparations. nih.govnih.gov The lipophilic analog 4'I-MPP⁺ was found to be more toxic to MN9D cells than MPP⁺, with an IC₅₀ of approximately 40 µM compared to 125 µM for MPP⁺. biorxiv.org

NMDA Receptor Antagonism: In the context of NMDA receptors, N-(2-phenoxyethyl)-4-benzylpiperidine was identified as an antagonist with an IC₅₀ of 0.63 µM for the NR1/2B subunit. researchgate.net Further optimization of this lead compound led to derivatives with even higher potency. researchgate.net

Other Enzyme Inhibition: The versatility of the piperidine scaffold is highlighted by its presence in inhibitors of other enzymes. For example, certain piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE), an important enzyme in the nervous system.

| Compound/Analog | Target Enzyme/Receptor | Inhibitory Potency (IC₅₀) |

| 1-methyl-4-phenylpyridinium (MPP⁺) | MN9D Cell Viability | ~125 µM biorxiv.org |

| 4'I-MPP⁺ (MPP⁺ analog) | MN9D Cell Viability | ~40 µM biorxiv.org |

| N-(2-phenoxyethyl)-4-benzylpiperidine | NMDA Receptor (NR1/2B) | 0.63 µM researchgate.net |

| (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol | Glutamate Toxicity | 10 nM researchgate.net |

This table presents inhibitory potency data for analogs structurally related to this compound.

Elucidation of Molecular Mechanisms of Enzyme Modulation

Understanding how these compounds inhibit enzymes at a molecular level is crucial for rational drug design.

Mechanism of NADH Dehydrogenase Inhibition: MPP⁺ acts as a neurotoxin by interfering with oxidative phosphorylation in mitochondria through the inhibition of Complex I. wikipedia.orgabcam.com This leads to the depletion of ATP and ultimately cell death. wikipedia.orgabcam.com The inhibition is more pronounced in intact mitochondria compared to isolated inner membranes, which is attributed to the active, energy-dependent accumulation of the positively charged MPP⁺ within the mitochondria, driven by the membrane potential. nih.gov In contrast, the uncharged analog 4-phenylpyridine (B135609) enters passively. nih.gov The penetration of these pyridinium analogs to the inhibition site within the NADH dehydrogenase complex can be a rate-limiting step. nih.govpnas.org The toxic effects of MPP⁺ are also linked to the generation of reactive oxygen species (ROS) and the involvement of transferrin-receptor-dependent iron uptake. nih.gov

Investigation of Specific Molecular Interactions Driving Biological Engagement (e.g., Target Site Analysis)

Computational modeling and molecular docking studies provide valuable insights into the specific interactions between a ligand and its biological target at the atomic level.

Opioid Receptor Interactions: For fentanyl analogs, which are based on the 4-anilidopiperidine core, molecular docking studies have been used to predict their binding affinity to the µ-opioid receptor. nih.govplos.org These studies have shown that modifications at the 4-position of the piperidine ring can increase binding affinity. nih.govplos.org Fingerprint analysis of ligand-receptor interactions has identified key residues involved in binding, such as W293⁶.⁴⁸ and Y326⁷.⁴³, which are important for the interaction of fentanyl and methadone with the µ-opioid receptor. elifesciences.org

NLRP3 Inflammasome Interactions: The piperidine scaffold has also been incorporated into inhibitors of the NLRP3 inflammasome. For a series of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, molecular modeling suggests that the benzimidazol-2-one (B1210169) moiety interacts with a region composed of basic residues like Arg578 and His663. nih.govnih.gov A hydrophobic sub-pocket lined by Val404, Leu405, Met408, and Ile653 accommodates the chlorophenyl moiety of these ligands. mdpi.com

Other Target Interactions: In the case of piperidine glycosides designed to target the bacterial ribosomal decoding site, the 5-hydroxymethyl substituent on the piperidine ring is intended to mimic the 4-hydroxy group of paromamine, which forms a key interaction with the RNA target. ucsd.edu For piperidine derivatives acting as histamine H₃ and sigma-1 receptor antagonists, the piperidine ring was identified as the most influential structural element for activity at the σ₁R. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Exploration of Substituent Effects on the Piperidine (B6355638) Scaffold and its Derivatization

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution patterns are critical determinants of pharmacological activity. In the context of 4-aminopiperidine (B84694) derivatives, modifications to this central ring system have been extensively studied to map the steric and electronic requirements for optimal target interaction.

Impact of Phenyl Ring Modifications on Molecular Activity

The phenyl group at the 4-position of the piperidine ring is a key feature influencing the biological activity of this class of compounds. Modifications to this aromatic ring have been shown to play a pivotal role in modulating binding affinity and selectivity for various biological targets. nih.govresearchgate.net

Research into meperidine analogues, for instance, has shown that the placement of both a phenyl and an ester group at the 4-position of a 1-methylpiperidine (B42303) core is optimal for analgesic activity. uobasrah.edu.iq Replacing the 4-phenyl group with other substituents like hydrogen, alkyl, or heterocyclic groups generally leads to a reduction in this activity. uobasrah.edu.iq The introduction of a hydroxyl group at the meta-position (m-OH) of the phenyl ring has been a particularly fruitful area of investigation, often leading to enhanced analgesic properties. uobasrah.edu.iqnih.govnih.gov

The nature and position of substituents on the phenyl ring are crucial. In a series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives designed as DPP4 inhibitors, it was found that the presence of a substituent on the phenyl moiety is necessary for inhibitory activity. nih.gov Specifically, electron-withdrawing groups in the para-position, such as chlorine, were found to enhance potency. nih.gov Similarly, in another series of piperidinol analogs with anti-tuberculosis activity, 4-chloro and 4-trifluoromethyl substitutions on the phenyl C-ring were the most active. nih.gov The illicit synthesis of fentanyl analogs has also exploited modifications on the aniline (B41778) ring of 4-anilinopiperidine, with the addition of halogen atoms like fluorine, chlorine, or bromine. federalregister.govfederalregister.gov

The following table summarizes the effects of various phenyl ring substitutions on the activity of different 4-phenylpiperidine (B165713) series:

Table 1: Impact of Phenyl Ring Modifications on Biological Activity| Parent Scaffold/Series | Substitution on Phenyl Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| Meperidine Analogues | Replacement of phenyl with H, alkyl, aralkyl, or heterocyclic groups | Reduced analgesic activity | uobasrah.edu.iq |

| Meperidine Analogues | m-hydroxyl group | Increased analgesic activity | uobasrah.edu.iq |

| 4-(m-OH phenyl)-piperidines | m-hydroxyl group | High affinity for opioid mu-receptors | nih.gov |

| 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracils | 4-Chloro | Promising DPP4 inhibitory activity | nih.gov |

| 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracils | Unsubstituted | Weak DPP4 inhibitory activity | nih.gov |

| Piperidinol Analogs | 4-Chloro or 4-Trifluoromethyl | Most active against tuberculosis | nih.gov |

Influence of Alkyl Group Placement and Size within the Piperidine Ring

The placement and size of alkyl groups on the piperidine ring are critical factors that can significantly influence the conformation and, consequently, the biological activity of the molecule.

In studies of 4-(m-hydroxyphenyl)piperidines, the size of the alkyl substituent at the 4-position was systematically varied from a hydrogen atom through to a t-butyl group. nih.gov This variation had a profound impact on the conformational preference of the phenyl group. Energy-conformational calculations indicated that analogs with 4-alkyl substituents favor a phenyl axial conformation. nih.gov The 4-t-butyl substituted compounds were the first simple mono-alkyl-substituted 4-phenylpiperidines predicted and confirmed to exist in a phenyl axial conformation. nih.gov This conformational lock helps in understanding the variations in mu-opioid receptor affinities and efficacies. nih.gov

Furthermore, the introduction of a methyl group at the 3-position of the piperidine ring in certain propionoxy compounds can result in two isomers with markedly different activities. uobasrah.edu.iq The linker between the piperidine ring and the phenyl ring has also been identified as a crucial element for binding affinity and selectivity. nih.govresearchgate.net

Table 2: Influence of Alkyl Group Substitution on the Piperidine Ring

| Scaffold | Alkyl Substitution | Key Finding | Reference |

|---|---|---|---|

| 4-(m-OH-phenyl)piperidines | 4-alkyl (H, methyl, n-propyl, t-butyl) | Larger alkyl groups favor a phenyl axial conformation, influencing receptor affinity. | nih.gov |

| Propionoxy piperidines | 3-methyl | Results in two isomers with significantly different activities. | uobasrah.edu.iq |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | Linker between piperidine and phenyl ring | Plays a pivotal role in binding affinity and selectivity. | nih.govresearchgate.net |

Stereochemical Considerations and their Role in Biological Activity

Stereochemistry is a fundamental aspect of molecular recognition, and the three-dimensional arrangement of atoms in a molecule can have a profound impact on its interaction with biological targets. nih.gov For chiral compounds, it is common for one enantiomer or diastereomer to exhibit significantly higher activity than its counterpart.

In the development of selective μ-opioid receptor agonists based on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol, it was discovered that the (3R, 4S)-23 isomer possessed more potent activity for opioid receptors than its (3S, 4R)-23 enantiomer. nih.govresearchgate.net This highlights the critical importance of stereochemistry in achieving high potency and selectivity.

While investigating piperidinol analogs for anti-tuberculosis activity, no definitive correlation was found between the stereochemistry at the central secondary hydroxyl group and activity. However, specific isomers, such as the R-stereoisomer of one compound (4b) and the S-stereoisomer of another (4m), were found to be the most active in the series. nih.gov This suggests that even without a general trend, specific stereochemical configurations can be highly advantageous for activity.

Studies on other chiral compounds have consistently shown that stereochemistry can significantly affect biological activity, often due to stereoselective uptake mechanisms or differential binding interactions with the target protein. nih.gov

Table 3: Role of Stereochemistry in Biological Activity

| Compound Series | Stereoisomers | Observation | Reference |

|---|---|---|---|

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | (3R, 4S) vs. (3S, 4R) | The (3R, 4S) isomer is a more potent and highly selective MOR agonist. | nih.govresearchgate.net |

| Piperidinol analogs | R vs. S at central secondary hydroxyl | No general correlation, but specific isomers showed the highest anti-tuberculosis activity. | nih.gov |

| 3-Br-acivicin and derivatives | (5S, αS) vs. other isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake. | nih.gov |

Scaffold Hopping and Bioisosteric Replacements in Analogue Design

In modern drug discovery, scaffold hopping and bioisosteric replacement are powerful strategies for lead optimization and the generation of novel intellectual property. researchgate.netcapes.gov.brnih.govnih.govresearchgate.net Bioisosterism involves the substitution of a functional group within a molecule with another group that retains similar biological activity. nih.govresearchgate.net Scaffold hopping is a more drastic change, where the central core or scaffold of a molecule is replaced with a structurally different one, while aiming to maintain the original biological activity and improving other properties. capes.gov.brnih.gov

These approaches are employed to enhance a compound's potency, improve its pharmacokinetic profile, increase metabolic stability, simplify the synthetic route, or move into a new chemical space to avoid patent infringement. researchgate.netresearchgate.net The underlying principle is that the new scaffold or functional group will present the key binding elements in a similar spatial orientation to the original molecule, thus preserving the interaction with the biological target.

For instance, a knowledge-based method has been developed that utilizes protein structure databases to identify ligand fragments that overlap in similar binding sites. researchgate.net These overlapping fragments can be considered as potential bioisosteric or scaffold replacements. This data-driven approach facilitates the rational design of new analogues with potentially improved properties.

Rational Design Principles for Modulating Target Selectivity and Potency

Rational drug design aims to create new medications based on a thorough understanding of the biological target's structure and function. rsc.orgchemrxiv.org This approach allows for the targeted modification of a lead compound to enhance its potency and selectivity.

A key strategy in rational design is to exploit unique features in the binding site of the target protein. For example, in the design of selective inhibitors for PARP4, a quinazolin-4(3H)-one scaffold was modified with substituents designed to interact with a unique threonine residue in the enzyme's binding pocket. rsc.org This led to the development of an analog with at least 12-fold selectivity over other PARP family members. rsc.org

Similarly, in the development of protein kinase B (PKB) inhibitors, modifications to a 4-amino-4-benzylpiperidine lead compound were guided by structure-based design. nih.gov This led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective and orally bioavailable inhibitors. nih.gov The design process involved varying substituents and the linker between the aminopiperidine and a chlorophenyl group to optimize activity and selectivity against related kinases like PKA. nih.gov

The logical design of a series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives as DPP4 inhibitors also exemplifies rational design. nih.gov Computational studies, including molecular docking and density functional theory, were used to support the design strategy and understand the binding interactions of the most potent compounds with the target enzyme. nih.gov

Applications As a Chemical Scaffold and Advanced Building Block

Utility in the Synthesis of More Complex Organic Molecules for Diverse Research Purposes

The 4-Methyl-1-phenylpiperidin-4-amine scaffold is a key constituent in the assembly of more intricate molecular architectures. Its inherent chemical functionalities allow for a variety of synthetic transformations, making it an ideal starting point for creating novel compounds for scientific investigation. The piperidine (B6355638) moiety is a common feature in numerous bioactive natural products and synthetic drugs, highlighting its importance in the development of new chemical entities. kcl.ac.uknih.gov

The synthesis of complex molecules often leverages the piperidine ring as a central framework. For instance, the piperidine scaffold is found in a vast number of bioactive natural products and is a recurring motif in many commercially available drugs. kcl.ac.uk Synthetic strategies, such as the aza-Michael reaction, provide an atom-efficient means to construct substituted piperidines. kcl.ac.uk The 4-aminopiperidine (B84694) core, a key feature of this compound, is particularly useful. For example, derivatives of 4-aminopiperidine have been synthesized to create inhibitors of Hepatitis C Virus (HCV) assembly. nih.gov The synthesis of these complex molecules often involves multi-step processes, such as the reductive amination of a protected piperidone followed by coupling with various electrophiles and subsequent deprotection. nih.gov

Furthermore, the 4-anilinopiperidine backbone, closely related to this compound, is a well-established intermediate in the synthesis of potent analgesics. researchgate.net The development of new synthetic methods, such as optimized Strecker-type condensations, has facilitated the efficient production of these complex molecules. researchgate.net The ability to introduce a variety of substituents onto the piperidine ring and the aniline (B41778) nitrogen allows for the generation of a wide array of derivatives with diverse pharmacological properties. This versatility has been exploited in the creation of novel piperidinol compounds with anti-tuberculosis activity, demonstrating the broad utility of this scaffold in addressing different therapeutic areas. nih.gov

The following table provides examples of complex molecules synthesized using piperidine-based scaffolds, illustrating the diverse research purposes they serve.

| Starting Material/Scaffold | Synthetic Method | Resulting Complex Molecule/Derivative | Research Purpose |

| N-substituted 4-piperidones | One-pot oxidation-cyclisation | Donepezil analogues | Acetylcholinesterase inhibition kcl.ac.uk |

| 1-Boc-4-piperidone | Reductive amination and coupling | 4-Aminopiperidine derivatives | Inhibition of HCV assembly nih.gov |

| 1-Benzylpiperidin-4-one | Strecker-type condensation | Fentanyl analogues | Narcotic analgesics researchgate.net |

| 4-Chloro-3-trifluoromethylphenyl-4-piperidinol | Parallel synthesis | Piperidinol analogues | Anti-tuberculosis activity nih.gov |

| 2,6-diaryl-3-methyl-4-piperidones | Condensation with thiosemicarbazide | Thiosemicarbazone derivatives | Antimicrobial agents biomedpharmajournal.org |

Development of Chemical Probes and Tools for Advanced Biological Research

Chemical probes are indispensable tools for dissecting complex biological processes. The this compound scaffold provides a robust framework for the design and synthesis of such probes. Its modifiable structure allows for the incorporation of reporter groups, such as fluorophores or photoaffinity labels, while maintaining or enhancing binding affinity and selectivity for a specific biological target.

The piperidine scaffold is a privileged structure in the development of molecules that interact with biological systems. nih.gov For example, piperidine derivatives have been designed as inhibitors of human heat shock protein 70 (HSP70), a potential target for cancer therapy. nih.gov The synthesis of these inhibitors involved virtual fragment screening and the creation of a library of novel piperidine derivatives. nih.gov Similarly, the 4-aminopiperidine scaffold has been identified as a key component in the development of inhibitors for protein kinase B (Akt), another important target in cancer research. acs.org The modular nature of the synthesis, often involving the coupling of a piperidine core with various side chains, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of probe properties. nih.govacs.org

The development of selective inhibitors for specific enzymes or receptors is a critical area of chemical biology. The this compound scaffold can be utilized to create such selective tools. For instance, derivatives of 4-aminopiperidine have been optimized to create potent and orally bioavailable inhibitors of PKB, with high selectivity over other closely related kinases. acs.org This selectivity is crucial for a chemical probe to accurately report on the function of its intended target without causing off-target effects.

The table below summarizes the use of piperidine-based scaffolds in the development of chemical probes and research tools.

| Scaffold | Target | Type of Probe/Tool | Research Application |

| Piperidine | Human heat shock protein 70 (HSP70) | Inhibitor | Cancer therapy research nih.gov |

| 4-Aminopiperidine | Protein kinase B (Akt) | Selective inhibitor | Cancer biology, signal transduction acs.org |

| 4-Aminopiperidine | Hepatitis C Virus (HCV) assembly | Inhibitor | Virology, antiviral development nih.gov |

Contribution to the Discovery of Novel Chemical Entities with Tuned Activity Profiles

The strategic modification of the this compound scaffold has led to the discovery of novel chemical entities with finely tuned activity profiles for a range of biological targets. By systematically altering the substituents on the piperidine ring, the phenyl group, and the amine nitrogen, researchers can modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Structure-activity relationship (SAR) studies are fundamental to this process. For example, in a series of 4-(m-OH phenyl) piperidines, the nature of the substituent at the 4-position (such as a methyl group) and the N-substituent significantly influenced their affinity and activity at opioid receptors. nih.gov These studies revealed that specific conformations of the molecule were responsible for agonistic versus antagonistic effects, highlighting the subtle structural changes that can lead to profound differences in biological activity. nih.gov

The piperidine scaffold has been instrumental in the development of compounds targeting a variety of receptors and enzymes. For instance, derivatives of 1-aryl-4-alkylpiperazines have been synthesized to achieve high affinity and selectivity for the 5-HT1A serotonin (B10506) receptor over other receptor subtypes. nih.gov Similarly, the 1-phenyl-3,4-dihydroisoquinoline (B1582135) scaffold, which can be conceptually linked to the N-phenylpiperidine core, has been used to develop potent and selective inhibitors of phosphodiesterase 4 (PDE4). nih.gov In another example, N-phenyl 1,4-dihydropyridine (B1200194) derivatives have been developed as antimycobacterial agents with a dual mode of action, including the inhibition of efflux pumps. nih.gov

The ability to fine-tune the activity profile of a chemical series is a hallmark of a valuable scaffold. The this compound framework, with its multiple points for diversification, provides a powerful platform for this endeavor. The following table illustrates how modifications to the piperidine scaffold can lead to compounds with tuned activity profiles.

| Core Scaffold | Modification | Target | Resulting Activity Profile |

| 4-(m-OH phenyl) piperidine | Variation of N-substituent and C4-substituent | Opioid receptors | Tuned agonist/antagonist activity nih.gov |

| 1-Arylpiperazine | Introduction of a tetralin moiety | 5-HT1A serotonin receptor | High affinity and selectivity nih.gov |

| 1-Phenyl-3,4-dihydroisoquinoline | Substitution on the C-3 side chain phenyl ring | Phosphodiesterase 4B (PDE4B) | Enhanced inhibitory activity and selectivity nih.gov |

| N-phenyl 1,4-dihydropyridine | Substitution patterns on aromatic residues | Mycobacterium tuberculosis | Antimycobacterial activity and efflux pump inhibition nih.gov |

| 4-Aminopiperidine | Variation of linker and lipophilic substituent | Protein kinase B (PKB) | Potent and selective inhibition acs.org |

| Piperidinol | Changes to the phenyl piperidinol core | Mycobacterium tuberculosis | Modulation of anti-tuberculosis activity nih.gov |

Future Research Directions and Unexplored Avenues for 4 Methyl 1 Phenylpiperidin 4 Amine and Its Analogs

Development of Novel and Efficient Stereoselective Synthetic Pathways for Chiral Derivatives

The introduction of a methyl group at the C4 position of the piperidine (B6355638) ring in 4-Methyl-1-phenylpiperidin-4-amine creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, potencies, and metabolic profiles. Therefore, a critical avenue for future research is the development of synthetic methods that can produce specific enantiomers in high purity.

Currently, the synthesis of many piperidine derivatives results in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers can be a costly and inefficient process. Future work should focus on de novo stereoselective synthetic strategies. Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, or substrate-controlled diastereoselective reactions could be explored. For instance, research into the stereoselective synthesis of other piperidine-based compounds has successfully utilized chiral intermediates to produce stereoisomers with high enantiomeric excess. nih.gov Similar approaches, including conjugate addition of organometallic reagents to chiral α,β-unsaturated precursors, could be adapted for the synthesis of enantiomerically pure this compound derivatives. nih.gov

The development of such pathways would not only provide access to pure enantiomers for biological evaluation but also facilitate the creation of a library of chiral analogs with diverse substitution patterns. This would be invaluable for establishing clear structure-activity relationships (SAR) and identifying candidates with optimal therapeutic properties.

| Potential Stereoselective Synthetic Strategy | Description | Anticipated Advantage |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral enamine precursor using a chiral catalyst (e.g., with a BINAP or DuPhos ligand). | High enantioselectivity and atom economy. |

| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to a precursor molecule to direct a subsequent stereoselective reaction, followed by removal of the auxiliary. | Predictable stereochemical outcome. |

| Organocatalysis | Use of small chiral organic molecules to catalyze the stereoselective formation of the piperidine ring or the introduction of the chiral center. | Metal-free, often milder reaction conditions. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | High specificity and environmentally benign conditions. |

Advanced Spectroscopic Investigations for Understanding Dynamic Conformational Landscapes

The piperidine ring is not a static, flat structure; it exists in a dynamic equilibrium of different three-dimensional shapes, or conformations, most commonly the "chair," "boat," and "twist-boat" forms. The orientation of the substituents on the ring (axial vs. equatorial) is dependent on these conformations. The specific conformational state a molecule adopts can profoundly influence its ability to bind to a biological target.

Future research should employ advanced spectroscopic techniques to map the conformational landscape of this compound and its analogs. While standard Nuclear Magnetic Resonance (NMR) spectroscopy provides a time-averaged picture of the molecular structure in solution, more sophisticated NMR experiments, such as variable-temperature NMR and Nuclear Overhauser Effect (NOE) studies, can provide detailed information about conformational preferences and the energy barriers between different states. mdpi.com

Furthermore, ultrafast spectroscopic methods, like time-resolved spectroscopy, could offer unprecedented insights into the rapid conformational changes that these molecules undergo on the picosecond to femtosecond timescale. rsc.org Studies on related N-methyl piperidines have demonstrated the power of these techniques in exploring transformations between different ring conformers. rsc.org Combining experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy with high-level computational chemistry can create a comprehensive picture of the molecule's dynamic behavior. rdd.edu.iqresearchgate.net Understanding this dynamic nature is crucial, as the biologically active conformation may not be the most stable or populated one in solution.

| Spectroscopic Technique | Information Gained | Relevance to Future Research |

| Variable-Temperature NMR | Determination of thermodynamic parameters (ΔG, ΔH, ΔS) for conformational equilibria (e.g., chair-chair interconversion). | Quantifies the stability of different conformers. |

| 2D NOESY/ROESY NMR | Measurement of through-space proton-proton distances, which are dependent on conformation. | Elucidates the spatial arrangement of atoms and preferred conformations in solution. |

| Time-Resolved Spectroscopy | Observation of ultrafast conformational dynamics and structural changes following photoexcitation. rsc.org | Provides a direct view of molecular motions on the timescale of biological processes. |

| Vibrational Circular Dichroism (VCD) | Determination of the absolute configuration of chiral molecules. | Essential for characterizing the products of stereoselective synthesis. |

Deepening Understanding of Molecular Interactions through High-Resolution Structural Biology Techniques

To rationally design more potent and selective analogs of this compound, it is essential to understand how they interact with their biological targets at an atomic level. High-resolution structural biology techniques are the most powerful tools for achieving this.

The primary goal for future research in this area is to obtain co-crystal structures of the compound or its active analogs bound to their target proteins using X-ray crystallography or cryo-electron microscopy (cryo-EM) . These techniques produce a three-dimensional "snapshot" that reveals the precise orientation of the ligand within the protein's binding pocket. This information can illuminate key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that are responsible for binding affinity and specificity. Comparing the computed structures with those observed through X-ray crystallography can validate and refine computational models. nih.gov

In the absence of a known biological target, techniques like Hirshfeld surface analysis , derived from high-resolution X-ray diffraction data, can be used to study and quantify intermolecular interactions within the crystal lattice itself. nih.gov This can provide valuable clues about the types of interactions the molecule is prone to forming. These detailed structural insights are indispensable for structure-based drug design, where the 3D structure of the target is used to guide the design of improved ligands.

Predictive Modeling for De Novo Design of Novel Chemical Entities with Desired Interaction Profiles

The integration of computational power into the drug discovery process has given rise to the field of predictive modeling and de novo design. These in silico approaches allow for the rapid design and evaluation of virtual molecules before committing resources to their chemical synthesis. mdpi.com This is a particularly fertile ground for future research on this compound.

Future efforts should focus on building robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov By correlating the structural features of a series of synthesized analogs with their measured biological activity, QSAR models can predict the activity of yet-unsynthesized compounds. This can help prioritize which new molecules to synthesize.

More advanced approaches involve de novo drug design , where algorithms generate entirely novel molecular structures optimized for a specific biological target. mdpi.com Generative models, including those based on deep learning and artificial intelligence, can learn the underlying patterns of known active molecules to propose new chemical entities with desired properties. nih.gov For example, a generative model could be trained on the this compound scaffold and tasked with designing new analogs predicted to have high binding affinity for a target and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com Molecular docking simulations can then be used to screen these virtual compounds by predicting their binding mode and affinity within a target's active site, providing a powerful filter for identifying the most promising candidates for synthesis and biological testing. nih.govnih.govmdpi.com

| Computational Approach | Objective | Expected Outcome |

| Molecular Docking | Predict the preferred binding orientation and affinity of a ligand to a biological target. | Prioritization of virtual compounds for synthesis; generation of hypotheses about key binding interactions. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate chemical structure with biological activity. | Prediction of the activity of novel, unsynthesized analogs. mdpi.com |

| De Novo Design using Generative Models | Algorithmically generate novel molecular structures with desired properties (e.g., high target affinity, drug-likeness). | Exploration of novel chemical space and the design of innovative lead compounds. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the movement of the ligand and protein over time to understand the stability of the binding complex and the role of conformational changes. | Insights into the dynamic nature of the ligand-receptor interaction and binding free energy calculations. nih.gov |

Q & A

Q. What are the key considerations for synthesizing 4-Methyl-1-phenylpiperidin-4-amine in laboratory settings?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination reactions. Key considerations include:

- Reagents and Solvents : Use of bases (e.g., NaOH or K₂CO₃) to deprotonate intermediates and polar aprotic solvents (e.g., acetonitrile) to stabilize transition states .

- Temperature Control : Reflux conditions (70–100°C) are often required to achieve complete conversion, as seen in analogous piperidine derivatives .

- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted benzyl halides .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the presence of the methyl group at the 4-position and the phenyl substituent .

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry verifies purity (>95%) and molecular weight (204.31 g/mol) .

- Melting Point Analysis : Consistency with literature values (if available) ensures crystalline integrity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

Discrepancies often arise due to metabolic instability or off-target interactions. Methodological approaches include:

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites in plasma samples .

- Receptor Binding Assays : Compare in vitro affinity (e.g., Ki values) with ex vivo tissue binding studies to assess bioavailability .

- Computational Modeling : Molecular dynamics simulations can predict interactions with cytochrome P450 enzymes, explaining metabolic discrepancies .

Q. How does the substitution pattern on the piperidine ring influence the biological target specificity of this compound derivatives?

- Structural Modifications :

- Methyl Group at 4-Position : Enhances steric bulk, potentially increasing selectivity for σ receptors over dopamine transporters .

- Phenyl Substituent : Aromatic interactions with hydrophobic binding pockets (e.g., in opioid receptors) can be probed via halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) .

- Comparative Studies : Analogues like 1-Benzyl-4-methylpiperidin-4-amine show reduced CNS penetration due to increased polarity, highlighting the role of lipophilicity in blood-brain barrier transit .

Q. What experimental designs are recommended for elucidating the oxidation pathways of this compound under physiological conditions?

- Oxidation Studies :

- Catalytic Systems : Use Ru(III) catalysts with permanganate to simulate enzymatic oxidation, monitoring intermediates via UV-Vis spectroscopy .

- DFT Analysis : Computational studies (e.g., B3LYP/6-31G*) can map reaction coordinates and identify transition states for major oxidative products .

- Stability Testing : Accelerated stability studies (40°C/75% RH) over 28 days reveal degradation kinetics, informing formulation strategies .

Data Analysis and Mechanistic Questions

Q. How should researchers address variability in binding affinity data across different assay platforms for this compound?

- Standardization : Normalize data using reference compounds (e.g., haloperidol for σ receptor assays) to control for plate-to-plate variability .

- Orthogonal Assays : Validate radioligand binding results with functional assays (e.g., cAMP inhibition for GPCR activity) .

- Statistical Rigor : Apply multivariate analysis to account for confounding factors like buffer composition or cell line differences .

Q. What mechanistic insights can be gained from studying the pH-dependent solubility of this compound?

- Protonation States : The amine group’s pKa (~9.5) dictates solubility; ion-pair chromatography can correlate protonation with membrane permeability .

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1-Methyl-3-(4-methylbenzyl)piperidin-4-amine HCl), critical for in vivo dosing .

Comparative and Derivative Studies

Q. How do structural analogs of this compound compare in terms of synthetic accessibility and biological potency?

- Synthetic Complexity : Derivatives with electron-withdrawing groups (e.g., 4-CF₃) require harsher conditions (e.g., Pd-catalyzed cross-coupling) but show enhanced receptor affinity .

- Biological Trade-offs : 1-Benzyl-4-methylpiperidin-4-amine exhibits lower metabolic clearance but reduced target engagement compared to the phenyl variant .

Q. What computational tools are most effective for predicting the ADMET profile of this compound derivatives?

- Software Platforms :

- SwissADME : Predicts logP (2.1) and bioavailability scores, aligning with experimental Caco-2 permeability data .

- Mold² : Generates toxicity alerts for structural motifs (e.g., piperidine rings) linked to hERG channel inhibition .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 204.31 g/mol | |

| logP (Predicted) | 2.1 | |

| pKa (Amine Group) | ~9.5 | |

| Receptor Affinity (σ1) | Ki = 120 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.